molecular formula C17H26N2O4S B5027628 5-(cyclohexylsulfamoyl)-2-methoxy-N-propylbenzamide

5-(cyclohexylsulfamoyl)-2-methoxy-N-propylbenzamide

Cat. No.: B5027628
M. Wt: 354.5 g/mol
InChI Key: PWVGYZGEVZCHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(cyclohexylsulfamoyl)-2-methoxy-N-propylbenzamide is an organic compound that features a benzamide core substituted with a cyclohexylsulfamoyl group, a methoxy group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclohexylsulfamoyl)-2-methoxy-N-propylbenzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-methoxybenzoic acid with propylamine under dehydrating conditions.

    Introduction of the Cyclohexylsulfamoyl Group: The cyclohexylsulfamoyl group can be introduced via a sulfonamide formation reaction, where cyclohexylamine reacts with a sulfonyl chloride derivative of the benzamide core.

    Final Assembly: The final compound is obtained by coupling the intermediate products under suitable conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:

    Batch Processing: Utilizing large reactors to carry out the reactions in batches.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and control over reaction conditions.

    Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(cyclohexylsulfamoyl)-2-methoxy-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 5-(cyclohexylsulfamoyl)-2-hydroxy-N-propylbenzamide.

    Reduction: Formation of 5-(cyclohexylamino)-2-methoxy-N-propylbenzamide.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

5-(cyclohexylsulfamoyl)-2-methoxy-N-propylbenzamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Material Science: Used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: Employed in studies to understand its interaction with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-(cyclohexylsulfamoyl)-2-methoxy-N-propylbenzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-(cyclohexylsulfamoyl)-2-methoxy-N-butylbenzamide: Similar structure but with a butyl group instead of a propyl group.

    5-(cyclohexylsulfamoyl)-2-ethoxy-N-propylbenzamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

5-(cyclohexylsulfamoyl)-2-methoxy-N-propylbenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-(cyclohexylsulfamoyl)-2-methoxy-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-3-11-18-17(20)15-12-14(9-10-16(15)23-2)24(21,22)19-13-7-5-4-6-8-13/h9-10,12-13,19H,3-8,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVGYZGEVZCHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.